2,6-Dichloropyrimidine-4-carboxamide

Description

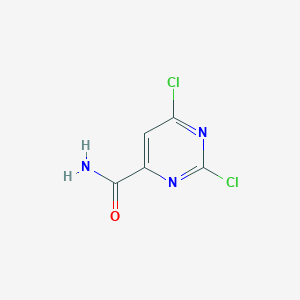

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloropyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-3-1-2(4(8)11)9-5(7)10-3/h1H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAERXGWZYRXPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286912 | |

| Record name | 2,6-dichloropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98136-42-6 | |

| Record name | 2,6-dichloropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyrimidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dichloropyrimidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Dichloropyrimidine-4-carboxamide (CAS No: 98136-42-6), a key intermediate in medicinal chemistry and drug development. The document details a probable synthetic pathway, experimental protocols, and a summary of its physicochemical and spectroscopic properties.

Introduction

This compound is a halogenated pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including anticancer and antiviral agents. The presence of two reactive chlorine atoms at the C2 and C6 positions, along with a carboxamide group at the C4 position, makes this compound a versatile building block for the synthesis of a diverse range of more complex molecules through nucleophilic substitution and other coupling reactions. Its structural features suggest its potential as an intermediate in the development of targeted therapies.

Synthesis

Proposed Synthetic Pathway

The synthesis is expected to proceed via the initial formation of 2,6-dihydroxy-pyrimidine-4-carboxamide from diethyl malonate and urea, followed by chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocols

The following are detailed, generalized protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 2,6-Dihydroxypyrimidine-4-carboxamide (Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add diethyl malonate, followed by the portion-wise addition of urea.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. A precipitate of the sodium salt of the product will form.

-

Work-up: After cooling to room temperature, filter the precipitate and wash with ethanol. Dissolve the solid in water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the 2,6-dihydroxypyrimidine-4-carboxamide.

-

Purification: Filter the white solid, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a three-necked flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the dried 2,6-dihydroxypyrimidine-4-carboxamide.

-

Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (around 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully quench the excess POCl₃ by pouring it slowly onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Characterization Data

While experimentally obtained spectra for this compound are not widely published, the following tables summarize the expected and predicted physicochemical and spectroscopic data based on its structure and data from analogous compounds. Commercial suppliers may provide batch-specific characterization data upon request.[1]

Physicochemical Properties

| Property | Value |

| CAS Number | 98136-42-6 |

| Molecular Formula | C₅H₃Cl₂N₃O |

| Molecular Weight | 192.00 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Purity | >98% (as offered by commercial suppliers)[2] |

Spectroscopic Data (Predicted and Analog-Based)

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Singlet | 1H | H-5 |

| ~7.5 - 8.0 | Broad Singlet | 1H | -NH₂ (one proton) |

| ~7.0 - 7.5 | Broad Singlet | 1H | -NH₂ (one proton) |

| Note: Predicted values in DMSO-d₆. The amide protons may appear as two distinct broad singlets due to restricted rotation around the C-N bond. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (carboxamide) |

| ~162 | C-2, C-6 |

| ~155 | C-4 |

| ~120 | C-5 |

| Note: Predicted values in DMSO-d₆. |

Table 3: Key IR Absorption Bands (Based on Analogs)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (amide) |

| ~1680 | Strong | C=O stretching (amide I) |

| ~1600 | Medium | N-H bending (amide II) |

| ~1550 | Strong | C=N stretching (pyrimidine ring) |

| 800 - 700 | Strong | C-Cl stretching |

| Note: Based on data for similar pyrimidine carboxamides and dichloropyrimidines.[3] |

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 191.97260 |

| [M+Na]⁺ | 213.95454 |

| [M-H]⁻ | 189.95804 |

| Source: PubChem.[4] |

Experimental Workflow and Potential Applications

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound, followed by its potential use in the development of kinase inhibitors, a common application for such scaffolds.

Due to the presence of the dichloropyrimidine core, a known scaffold in many kinase inhibitors, it is plausible that derivatives of this compound could be investigated as inhibitors of various protein kinases involved in cell signaling pathways implicated in cancer. The two chlorine atoms provide anchor points for combinatorial synthesis to explore structure-activity relationships (SAR) and optimize binding to the ATP-binding pocket of a target kinase.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. This guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures. Further research to publish the experimentally verified synthesis and characterization data would be a valuable contribution to the scientific community.

References

Spectroscopic Analysis of 2,6-Dichloropyrimidine-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,6-Dichloropyrimidine-4-carboxamide, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. This document details predicted spectral data, experimental protocols for data acquisition, and logical workflows for the structural elucidation of this compound, which is of significant interest in medicinal chemistry and drug development.

Predicted Nuclear Magnetic Resonance (NMR) Data

Note: Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are dependent on the solvent and concentration used. The predicted values are based on typical ranges observed for analogous pyrimidine structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.1 - 7.8 | Broad Singlet | 1H | Amide Proton (-NH) |

| ~ 7.8 - 7.5 | Broad Singlet | 1H | Amide Proton (-NH) |

| ~ 7.7 | Singlet | 1H | Pyrimidine H-5 |

The broadness of the amide proton signals is attributed to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 165 | Carbonyl Carbon (C=O) |

| ~ 162 | Pyrimidine C-4 |

| ~ 159 | Pyrimidine C-2, C-6 |

| ~ 120 | Pyrimidine C-5 |

The chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the electronegativity of the two nitrogen atoms and the two chlorine substituents.

Experimental Protocols for NMR Spectroscopy

The following are detailed methodologies for the acquisition of high-quality NMR spectra of this compound. These protocols are based on standard practices for the analysis of small organic molecules.[1][2]

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of purified this compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2]

-

Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxamide compounds due to its high polarity. Other solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can also be tested for optimal solubility and resolution.

-

Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

¹H NMR Spectrum Acquisition

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and match the probe for the ¹H frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming on the sample to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard single-pulse experiment.

-

Spectral Width: Set the spectral width to cover a range of 0-12 ppm.

-

Number of Scans: Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Spectrum Acquisition

-

Spectrometer Setup: Tune and match the probe for the ¹³C frequency.

-

Locking and Shimming: Maintain the lock and shim settings from the ¹H NMR acquisition.

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg') to obtain a spectrum with singlets for each carbon atom.

-

Spectral Width: A spectral width of 0-200 ppm is generally appropriate for most organic molecules.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.[1]

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, including quaternary carbons.

-

Visualization of Experimental Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of this compound and the relationships between different NMR experiments and the structural information they provide.

References

Technical Guide: Crystal Structure Determination of 2,6-Dichloropyrimidine-4-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last data access, specific experimental crystallographic data for 2,6-Dichloropyrimidine-4-carboxamide has not been published in publicly accessible databases. Therefore, this guide provides a comprehensive overview of the generalized experimental procedures and methodologies that would be employed for its synthesis, crystallization, and subsequent crystal structure determination based on established practices for similar small organic molecules.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its potential as a scaffold in the design of novel therapeutic agents and functional materials. The pyrimidine core is a key structural motif in many biologically active molecules. Elucidating the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding its structure-activity relationships (SAR), solid-state properties, and potential intermolecular interactions. This guide outlines the essential experimental protocols for determining the crystal structure of this compound.

Synthesis of this compound

The synthesis of pyrimidine carboxamides can be achieved through various synthetic routes.[1][2] A common approach involves the amidation of a corresponding ester or acid chloride. The following is a generalized protocol for the synthesis of the title compound from its corresponding ester, Methyl 2,6-dichloropyrimidine-4-carboxylate.

Experimental Protocol: Synthesis

Materials and Equipment:

-

Methyl 2,6-dichloropyrimidine-4-carboxylate

-

Ammonia solution (e.g., 7N in Methanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin-layer chromatography (TLC) plates

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 2,6-dichloropyrimidine-4-carboxylate in a suitable solvent like methanol.

-

Amidation: Add an excess of a methanolic ammonia solution to the flask.

-

Reaction Monitoring: Seal the flask and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent to yield this compound as a solid.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step in crystal structure determination.[3] The choice of crystallization method and solvent is paramount. For a small organic molecule like this compound, several techniques can be employed.

Experimental Protocol: Crystallization

Materials and Equipment:

-

Purified this compound

-

A selection of analytical grade solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, hexane)

-

Small glass vials or test tubes

-

Heating plate

-

Filtration apparatus (syringes and microfilters)

Generalized Procedure (Slow Evaporation):

-

Solvent Screening: Test the solubility of the compound in various solvents at room and elevated temperatures to find a solvent in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

-

Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Filtration: Filter the hot solution through a pre-warmed syringe filter into a clean vial to remove any particulate impurities.

-

Crystal Growth: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[4]

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Alternative Crystallization Techniques:

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool down slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator).[4]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.[5]

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, its structure can be determined using a single-crystal X-ray diffractometer.[6][7]

Experimental Workflow

The overall workflow for data collection and structure determination is as follows:

Methodologies

-

Crystal Mounting: A visually clear and well-defined crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[7] The diffractometer rotates the crystal through a series of angles, and the diffraction pattern (intensities and positions of reflections) is recorded on a detector.

-

Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using metrics such as R-factors and by checking for chemical sense and consistency. The final model is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Data Presentation

While experimental data for this compound is not available, a typical CIF would contain the following crystallographic data, presented here with hypothetical values for illustrative purposes.

Table 1: Hypothetical Crystal Data and Structure Refinement Details.

| Parameter | Value |

| Empirical formula | C₅H₃Cl₂N₃O |

| Formula weight | 191.99 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.5 Å |

| b | 10.2 Å |

| c | 9.8 Å |

| α | 90° |

| β | 95.0° |

| γ | 90° |

| Volume | 845.0 ų |

| Z (molecules per cell) | 4 |

| Calculated density | 1.510 Mg/m³ |

| Absorption coefficient | 0.850 mm⁻¹ |

| F(000) | 384 |

| Refinement Details | |

| Reflections collected | 5000 |

| Independent reflections | 1500 [R(int) = 0.04] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters.

| Atom | x | y | z | U(eq) [Ų] |

| Cl1 | 0.1234 | 0.4567 | 0.7890 | 0.025(1) |

| Cl2 | 0.2345 | 0.5678 | 0.9012 | 0.028(1) |

| O1 | 0.3456 | 0.6789 | 0.0123 | 0.030(1) |

| N1 | 0.4567 | 0.7890 | 0.1234 | 0.022(1) |

| N2 | 0.5678 | 0.8901 | 0.2345 | 0.023(1) |

| N3 | 0.6789 | 0.9012 | 0.3456 | 0.026(1) |

| C1 | 0.7890 | 0.0123 | 0.4567 | 0.020(1) |

| C2 | 0.8901 | 0.1234 | 0.5678 | 0.021(1) |

| C3 | 0.9012 | 0.2345 | 0.6789 | 0.024(1) |

| C4 | 0.0123 | 0.3456 | 0.7890 | 0.019(1) |

| C5 | 0.1234 | 0.4567 | 0.8901 | 0.022(1) |

Conclusion

The determination of the crystal structure of this compound is a systematic process that begins with chemical synthesis and purification, followed by the critical step of growing high-quality single crystals. Subsequent analysis by single-crystal X-ray diffraction provides definitive information on the molecular structure, conformation, and intermolecular interactions. This structural data is invaluable for rational drug design, understanding polymorphism, and developing new materials. The protocols and workflows described herein represent a standard and robust approach to achieving this goal for novel small molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. science.uct.ac.za [science.uct.ac.za]

- 4. depts.washington.edu [depts.washington.edu]

- 5. unifr.ch [unifr.ch]

- 6. excillum.com [excillum.com]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

Solubility Profile of 2,6-Dichloropyrimidine-4-carboxamide: A Technical Guide for Researchers

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of 2,6-Dichloropyrimidine-4-carboxamide. A thorough review of available scientific literature indicates a lack of specific quantitative data on the solubility of this compound in various common organic solvents.

This document, therefore, serves as a foundational resource by providing a detailed, generalized experimental protocol for determining the thermodynamic solubility of pyrimidine derivatives. This methodology is based on established practices within the field and can be readily adapted to generate the specific solubility profile of the target compound.

Data Presentation

While specific experimental values for this compound are not available in the reviewed literature, the following table structure is recommended for organizing and presenting solubility data once it has been determined. This standardized format will facilitate clear comparison and interpretation of results.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Mass Fraction Solubility (w/w) | Molar Solubility (mol/L) |

| e.g., Methanol | e.g., 298.15 | |||

| e.g., Ethanol | e.g., 298.15 | |||

| e.g., Acetone | e.g., 298.15 | |||

| e.g., Acetonitrile | e.g., 298.15 | |||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 298.15 | |||

| e.g., Dichloromethane (DCM) | e.g., 298.15 | |||

| e.g., Ethyl Acetate | e.g., 298.15 |

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol outlines the gravimetric method for determining the thermodynamic (equilibrium) solubility of a pyrimidine derivative in an organic solvent. This method is robust and has been widely used for similar compounds.[1][2][3][4]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance (±0.1 mg accuracy)

-

Vials with airtight seals (e.g., screw-cap glass vials)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven

-

Pipettes and other standard laboratory glassware

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a pre-weighed vial containing a known mass of the selected organic solvent.[1] The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[5]

-

Equilibration: The vials are securely sealed and placed in a temperature-controlled shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, etc.).[1][2] The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that the dissolution process reaches equilibrium.[5]

-

Phase Separation: After the equilibration period, the vials are removed from the shaker and allowed to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.[5]

-

Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a pipette. To ensure no solid particles are transferred, the sample is immediately filtered through a syringe filter (e.g., 0.22 µm).[5]

-

Gravimetric Analysis: A known mass of the clear, filtered solution is transferred to a pre-weighed container. The solvent is then evaporated in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. The container with the dried solute is weighed again.

-

Calculation: The mass fraction solubility is calculated from the mass of the dissolved solute and the mass of the solvent. This can then be converted to mole fraction or molar solubility using the molecular weights of the solute and solvent.[1][2]

-

Reproducibility: The experiment should be repeated at least three times for each solvent and temperature combination to ensure the reproducibility of the results.[1][2] The average value is then reported.

Alternatively, for compounds with good chromophores, the concentration of the dissolved compound in the filtrate can be determined using a validated analytical method such as reverse-phase High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, by comparing the response to a standard curve.[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the gravimetric method.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 2,6-Dichloropyrimidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition of 2,6-Dichloropyrimidine-4-carboxamide is limited. This guide provides a comprehensive overview of the methodologies used to assess these properties and presents illustrative data and potential decomposition pathways based on the analysis of related pyrimidine derivatives.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The substitution pattern on the pyrimidine ring, featuring two chlorine atoms and a carboxamide group, suggests a molecule with a unique reactivity and potential for further functionalization. Understanding the thermal stability and decomposition profile of this compound is crucial for its handling, storage, and application in various fields, particularly in drug development where thermal processing and long-term stability are critical parameters. This technical guide outlines the standard experimental protocols for assessing thermal stability and discusses potential decomposition pathways.

Data Presentation

While specific experimental data for this compound is not available, the following tables present illustrative data that one might expect from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments. These tables are intended to serve as a template for the presentation of actual experimental results.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | 250 °C |

| Temperature at 5% Weight Loss (T5%) | 265 °C |

| Temperature at Maximum Decomposition Rate (Tmax) | 280 °C |

| Final Residue at 600 °C | 15% |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value |

| Melting Point (Tm) | 220 °C |

| Enthalpy of Fusion (ΔHfus) | 35 J/g |

| Decomposition Exotherm Onset | 255 °C |

| Enthalpy of Decomposition (ΔHdecomp) | -150 J/g |

Experimental Protocols

The following are detailed, generalized protocols for performing TGA and DSC analyses on a compound such as this compound. These protocols are based on standard practices for the thermal analysis of heterocyclic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Set the temperature program to heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature (Tonset), the temperature at 5% weight loss (T5%), and the temperature of maximum decomposition rate from the first derivative of the TGA curve (DTG curve).

-

Calculate the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Seal the pan hermetically.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the temperature program to heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point (Tm) from the peak of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

-

Identify any exothermic peaks that may correspond to decomposition events and determine their onset temperature and enthalpy.

-

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the assessment of thermal stability of a chemical compound.

Hypothetical Decomposition Pathway

The decomposition of this compound is likely to be a complex process involving multiple steps. Based on the functional groups present, a plausible initial decomposition pathway could involve the loss of the carboxamide group or the cleavage of the carbon-chlorine bonds. The following diagram illustrates a hypothetical decomposition pathway.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is not currently available in the public domain, this guide provides a framework for its investigation. The detailed experimental protocols for TGA and DSC offer a clear path for researchers to obtain the necessary data. The illustrative data tables and diagrams of the experimental workflow and a hypothetical decomposition pathway serve as valuable templates for reporting and interpreting future findings. A thorough understanding of the thermal properties of this compound is essential for its safe and effective use in research and development.

Quantum Mechanical Insights into 2,6-Dichloropyrimidine-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the structural, electronic, and reactive properties of 2,6-Dichloropyrimidine-4-carboxamide. While specific experimental data for this molecule is not extensively published, this paper outlines a robust computational methodology based on established practices for similar pyrimidine derivatives, offering a predictive framework for its molecular behavior. Such insights are invaluable in the fields of medicinal chemistry and drug discovery for understanding molecular interactions and guiding rational drug design.

Introduction to Computational Analysis

Quantum mechanical (QM) calculations serve as a powerful tool in modern chemistry, providing detailed insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.[1][2] Methods such as Density Functional Theory (DFT) have become standard for predicting molecular geometries, vibrational frequencies, and electronic characteristics with a high degree of accuracy.[3][4] For a molecule like this compound, a substituted pyrimidine, these computational approaches can predict its reactivity, stability, and potential interaction sites with biological targets. Pyrimidine and its derivatives are of significant interest in pharmacology due to their presence in a wide array of biologically active compounds.[5]

Methodologies: A Detailed Computational Protocol

The following section details a robust and widely accepted protocol for performing quantum mechanical calculations on halogenated pyrimidine derivatives like this compound. This methodology is synthesized from best practices in computational chemistry.[3][6][7]

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.[8]

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and has been shown to provide reliable results for organic molecules.[9][10]

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (+) for describing anions and excited states, and polarization functions (d,p) for a more accurate description of bonding.[11]

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.[4]

The optimization process is continued until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data if available.

Electronic Property Calculations

With the optimized geometry, a series of calculations are performed to determine the electronic properties of the molecule.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[12][13] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[14][15] Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[16][17] This is particularly useful in drug design for understanding ligand-receptor interactions.[17][18]

Data Presentation: Illustrative Computational Results

The following tables present illustrative quantitative data for a representative pyrimidine derivative, calculated using the methodologies described above. Note: This data is for illustrative purposes and does not represent experimentally verified values for this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C2 - N1 | 1.34 |

| C4 - C5 | 1.42 | |

| C2 - Cl1 | 1.74 | |

| C6 - Cl2 | 1.74 | |

| C4 - C(O) | 1.50 | |

| C(O) - N(H2) | 1.36 | |

| Bond Angle (°) | N1 - C2 - N3 | 126.5 |

| C4 - C5 - C6 | 117.0 | |

| Dihedral Angle(°) | Cl1-C2-N1-C6 | 180.0 |

Table 2: Calculated Vibrational Frequencies (Illustrative, Prominent Modes)

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3450 | N-H asymmetric stretch | High |

| 3350 | N-H symmetric stretch | Medium |

| 1680 | C=O stretch | High |

| 1580 | Pyrimidine ring stretch | High |

| 1250 | C-N stretch | Medium |

| 780 | C-Cl stretch | High |

Table 3: Electronic Properties (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Energy Gap (ΔE) | 5.36 |

| Dipole Moment (Debye) | 3.45 |

Visualizations

Visual representations are critical for interpreting computational data. The following diagrams, generated using the DOT language, illustrate key workflows and concepts.

Caption: General workflow for quantum mechanical calculations.

Caption: Conceptual diagram of Molecular Electrostatic Potential.

Conclusion

The application of quantum mechanical calculations, particularly Density Functional Theory, provides a powerful predictive framework for understanding the physicochemical properties of this compound. By employing the detailed methodologies outlined in this guide, researchers can obtain valuable data on the molecule's geometry, stability, and electronic characteristics. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential map offers critical insights into its reactivity and potential as a pharmacophore. These computational approaches are indispensable in modern drug discovery, enabling the rational design and optimization of new therapeutic agents.

References

- 1. Quantum Mechanical (QM) Calculations Applied to ADMET Drug Prediction: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 4. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions | MDPI [mdpi.com]

- 5. irjweb.com [irjweb.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 17. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 18. researchgate.net [researchgate.net]

The Reactivity of 2,6-Dichloropyrimidine-4-carboxamide in Nucleophilic Aromatic Substitution: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,6-dichloropyrimidine-4-carboxamide in nucleophilic aromatic substitution (SNAr) reactions. This compound serves as a valuable scaffold in medicinal chemistry, and understanding its reactivity is crucial for the rational design and synthesis of novel therapeutic agents.

Core Concepts in the Reactivity of Dichloropyrimidines

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency facilitates the attack of nucleophiles, making halopyrimidines excellent substrates for SNAr reactions. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The regioselectivity of nucleophilic attack on dichloropyrimidines is governed by the electronic and steric environment of the carbon atoms attached to the leaving groups. In the case of this compound, the two chlorine atoms are in electronically equivalent positions (C2 and C6). The carboxamide group at the C4 position is a moderately electron-withdrawing group, which further activates the ring towards nucleophilic attack.

Generally, the reactivity of chloro substituents on a pyrimidine ring follows the order C4(6) > C2. However, the substitution pattern can significantly influence this reactivity. For this compound, being a symmetrical molecule with respect to the chloro-substituted positions, the initial monosubstitution will yield a single regioisomer. The primary challenge often lies in achieving selective disubstitution, as the introduction of an electron-donating nucleophile in the first step deactivates the ring towards a second substitution.

Factors Influencing Reactivity and Selectivity

Several factors can be modulated to control the outcome of SNAr reactions with this compound:

-

Nucleophile Strength: Stronger nucleophiles will react more readily. For instance, aliphatic amines are generally more nucleophilic than aromatic amines.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,4-dioxane are commonly used as they can solvate the cation without significantly solvating the nucleophile, thus enhancing its reactivity.

-

Temperature: Higher temperatures are often required to drive the reaction to completion, especially with less reactive nucleophiles. Microwave-assisted synthesis can be a highly effective method for rapidly reaching the required temperatures, often leading to shorter reaction times and improved yields.

-

Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is typically added to neutralize the HCl generated during the reaction.

-

Kinetic vs. Thermodynamic Control: At lower temperatures and shorter reaction times, the kinetically favored product, which is formed fastest, will predominate. At higher temperatures and longer reaction times, the reaction may become reversible, and the thermodynamically most stable product will be the major isomer.

Quantitative Data on Nucleophilic Aromatic Substitution

While specific kinetic data for this compound is not extensively published, the following table summarizes representative yields for SNAr reactions on structurally similar 4,6- and 2,6-dichloropyrimidines with various nucleophiles. These values provide a reasonable expectation for the reactivity of the title compound.

| Nucleophile | Substrate | Reaction Conditions | Yield (%) | Reference |

| Adamantane-containing amines | 4,6-Dichloropyrimidine | K₂CO₃, DMF | 60-99% | [1] |

| Indoline | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | NaOH, Ethanol, rt, 1h | 60% | [2] |

| Aniline | 6-Chloropyrimidine-4-carboxylic acid | Amide coupling followed by amine displacement | - | [3] |

| 1-(4-Fluorophenyl)-N-methylmethanamine | 6-Chloropyrimidine derivatives | - | - | [3] |

Experimental Protocols

The following are representative experimental protocols for the monosubstitution of a dichloropyrimidine with an amine nucleophile, which can be adapted for this compound.

Protocol 1: Conventional Heating

Materials:

-

This compound (1.0 mmol)

-

Amine nucleophile (1.2 mmol)

-

Diisopropylethylamine (DIPEA) (1.5 mmol)

-

Dimethylformamide (DMF) (5 mL)

-

Standard glassware for reaction, workup, and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

-

Add the amine nucleophile (1.2 mmol) and DIPEA (1.5 mmol).

-

Add DMF (5 mL) to the flask.

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrimidine.

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

This compound (1.0 mmol)

-

Amine nucleophile (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (1.5 mmol)

-

1,4-Dioxane (3 mL)

-

10 mL microwave vial with a magnetic stir bar

Procedure:

-

To a 10 mL microwave vial, add this compound (1.0 mmol), the amine nucleophile (1.2 mmol), and anhydrous K₂CO₃ (1.5 mmol).

-

Add 3 mL of 1,4-dioxane.

-

Seal the vial with a cap.

-

Place the vial in the cavity of a microwave reactor and irradiate the reaction mixture at a constant temperature of 120-150 °C for 20-60 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Follow the workup and purification steps as described in Protocol 1.

Logical Workflow for Drug Discovery Application

The 2,6-disubstituted pyrimidine-4-carboxamide scaffold is a common starting point in drug discovery campaigns. The following diagram illustrates a typical workflow for the development of kinase inhibitors, a common application for such scaffolds.

Caption: A generalized workflow for drug discovery using a pyrimidine scaffold.

This workflow begins with the synthesis of a diverse library of compounds from the starting scaffold, this compound, via SNAr reactions. These compounds are then screened against a biological target (e.g., a kinase) to identify "hit" compounds. The hits undergo iterative optimization through structure-activity relationship (SAR) studies and ADME/Tox profiling to identify a "lead" candidate for further preclinical development.

Conclusion

This compound is a versatile and reactive building block for the synthesis of a wide range of substituted pyrimidines. The symmetrical nature of the chloro-substituents simplifies the initial monosubstitution, while the reactivity can be tuned by careful selection of the nucleophile, solvent, and reaction conditions. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this scaffold in the development of novel molecules with potential therapeutic applications.

References

- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]

- 3. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dichloropyrimidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated physical and chemical properties of 2,6-Dichloropyrimidine-4-carboxamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related analogs to provide a robust framework for its synthesis, characterization, and potential applications.

Core Chemical Properties

This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, and the presence of two reactive chlorine atoms and a carboxamide group makes this compound a versatile intermediate for chemical synthesis.[1][2]

| Property | Value | Source(s) |

| CAS Number | 98136-42-6 | [3] |

| Molecular Formula | C₅H₃Cl₂N₃O | [2] |

| Molecular Weight | 192.00 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=C(N=C(N=C1Cl)Cl)C(=O)N | [4] |

| InChI Key | AAERXGWZYRXPRQ-UHFFFAOYSA-N | [4] |

Predicted and Observed Physical Properties

Specific experimental data for the physical properties of this compound are not widely reported. The following table includes predicted values and data from structurally similar compounds to provide an estimate of its properties.

| Property | Value | Notes |

| Melting Point | Not available. | The related compound, 2,6-Dichloropyrimidine-4-carboxylic acid, has a reported melting point of 90 °C.[5] The melting point of the carboxamide is expected to be different. |

| Boiling Point | Not available. | High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. |

| Solubility | Not available. | Expected to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and alcohols. |

| Appearance | Solid. | Based on typical properties of similar small organic molecules. |

| pKa | Not available. | The pyrimidine nitrogens are weakly basic. The amide proton is weakly acidic. |

Spectroscopic Characterization

While specific spectra for this compound are not available in the searched literature, this section outlines the expected spectral characteristics based on its structure and provides experimental protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz):

-

~8.0-8.5 ppm (s, 1H): Aromatic proton on the pyrimidine ring (H-5).

-

~7.5-8.0 ppm (br s, 1H) and ~7.0-7.5 ppm (br s, 1H): Two broad singlets for the amide (-CONH₂) protons, which may exchange with D₂O.

Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz):

-

~165 ppm: Carbonyl carbon of the amide group.

-

~160 ppm: C4 of the pyrimidine ring.

-

~158 ppm: C2 and C6 of the pyrimidine ring (bearing chlorine atoms).

-

~115 ppm: C5 of the pyrimidine ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands (KBr pellet, cm⁻¹):

-

3450-3150 cm⁻¹ (m, sharp): N-H stretching vibrations of the primary amide.

-

~1680 cm⁻¹ (s): C=O stretching vibration (Amide I band).

-

~1600 cm⁻¹ (m): N-H bending vibration (Amide II band).

-

1550-1400 cm⁻¹ (m): C=N and C=C stretching vibrations of the pyrimidine ring.

-

800-600 cm⁻¹ (s): C-Cl stretching vibrations.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the finely ground compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A cluster of peaks around m/z 191, 193, and 195, corresponding to the isotopic distribution of the two chlorine atoms. The expected ratio of these peaks would be approximately 9:6:1.

-

Fragmentation: Common fragmentation pathways may include the loss of Cl, CO, NH₂, and HCN.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion cluster and significant fragments.

Chemical Synthesis and Reactivity

Synthesis

A likely synthetic route to this compound involves the amidation of the corresponding carboxylic acid or its activated derivative.

References

A Technical Guide to the Electrochemical Properties of 2,6-Dichloropyrimidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 2,6-Dichloropyrimidine-4-carboxamide. While direct experimental data for this specific compound is not extensively available in public literature, this document extrapolates its likely electrochemical behavior based on established principles and studies on analogous halogenated pyrimidine derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into potential redox mechanisms and providing standardized experimental protocols for empirical investigation.

Introduction

This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and organic synthesis. The pyrimidine core is a crucial scaffold in numerous biologically active molecules. The electrochemical characteristics of such compounds are of paramount importance as they can shed light on their metabolic pathways, potential for in-vivo redox cycling, and suitability for electro-organic synthetic applications. The presence of two electron-withdrawing chlorine atoms and a carboxamide group on the pyrimidine ring is expected to significantly influence its redox behavior.

Pyrimidine-based compounds are known to exhibit a range of electrochemical behaviors, largely dictated by their substitution patterns, the composition of the electrolyte, and the scan rate used in voltammetric studies.[1] Generally, pyrimidines with non-reducible substituents undergo a single, one-electron reduction process.[2] However, the presence of halogen substituents introduces additional redox pathways.

Anticipated Electrochemical Behavior

Based on studies of similar compounds, such as 2-chloro- and 2-bromopyrimidine, this compound is expected to undergo a multi-step reduction. The initial reduction step is likely to be the irreversible scission of a carbon-halogen bond.[2] This is a common feature for halogenated heterocyclic compounds. The subsequent reduction steps would likely involve the other carbon-halogen bond and the pyrimidine ring itself.

The π-deficient nature of the pyrimidine ring, further enhanced by the electronegative chlorine atoms, facilitates nucleophilic aromatic substitution but makes electrophilic substitution more challenging.[3] This inherent electronic property also makes the ring susceptible to reduction at negative potentials.

Tabulated Summary of Expected Electrochemical Data

As direct experimental values for this compound are not available, the following table presents a hypothetical summary of expected data based on analogous compounds. These values should be considered as starting points for experimental investigation.

| Parameter | Expected Value/Range | Technique | Conditions | Notes |

| First Reduction Potential (Epc1) | -1.0 to -1.5 V vs. Ag/AgCl | Cyclic Voltammetry | Aprotic solvent (e.g., Acetonitrile) with 0.1 M supporting electrolyte (e.g., TBAPF6) | Corresponds to the irreversible cleavage of one C-Cl bond. |

| Second Reduction Potential (Epc2) | -1.5 to -2.0 V vs. Ag/AgCl | Cyclic Voltammetry | Aprotic solvent (e.g., Acetonitrile) with 0.1 M supporting electrolyte (e.g., TBAPF6) | Corresponds to the irreversible cleavage of the second C-Cl bond. |

| Third Reduction Potential (Epc3) | > -2.0 V vs. Ag/AgCl | Cyclic Voltammetry | Aprotic solvent (e.g., Acetonitrile) with 0.1 M supporting electrolyte (e.g., TBAPF6) | Corresponds to the reduction of the pyrimidine ring. |

| Oxidation Potential | Not readily oxidized | Cyclic Voltammetry | Aprotic solvent (e.g., Acetonitrile) with 0.1 M supporting electrolyte (e.g., TBAPF6) | The electron-deficient nature of the ring makes oxidation difficult. |

| Number of Electrons (n) | 2 for each C-Cl cleavage | Controlled-Potential Electrolysis | - | - |

Detailed Experimental Protocols

To empirically determine the electrochemical properties of this compound, the following experimental protocols are recommended.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique to investigate the redox behavior of a compound.[4][5]

Objective: To determine the reduction and oxidation potentials of this compound.

Apparatus and Reagents:

-

Potentiostat/Galvanostat (e.g., Autolab PGSTAT 204)

-

Three-electrode cell

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Ag/AgCl

-

Counter Electrode: Platinum wire

-

This compound

-

Acetonitrile (anhydrous)

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Prepare a 1 mM solution of this compound in acetonitrile containing 0.1 M TBAPF6.

-

Polish the glassy carbon working electrode with alumina slurry, rinse with deionized water and then with acetonitrile, and dry thoroughly.

-

Assemble the three-electrode cell with the prepared solution.

-

Purge the solution with an inert gas for 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

-

Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -2.5 V) and then back to the initial potential.

-

Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrochemical processes (diffusion-controlled vs. adsorption-controlled).

Controlled-Potential Electrolysis (Coulometry)

This technique is used to determine the number of electrons transferred in a redox reaction.

Objective: To determine the number of electrons involved in the reduction of this compound.

Apparatus and Reagents:

-

Potentiostat with a coulometry module

-

H-type electrolysis cell with a porous separator

-

Working Electrode: Reticulated vitreous carbon or a mercury pool

-

Reference Electrode: Ag/AgCl

-

Counter Electrode: Platinum gauze

-

The same electrolyte solution as used for CV.

Procedure:

-

Fill both compartments of the H-type cell with the electrolyte solution.

-

Add a known concentration of this compound to the working electrode compartment.

-

Apply a constant potential slightly more negative than the first reduction peak observed in the CV.

-

Continue the electrolysis until the current decays to a background level.

-

The total charge passed (Q) is measured by the instrument.

-

Calculate the number of electrons (n) using Faraday's law: n = Q / (F * moles), where F is the Faraday constant and moles is the initial number of moles of the analyte.

Visualizations

Proposed Electrochemical Reduction Pathway

The following diagram illustrates the expected multi-step reduction of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 2,6-Dichloropyrimidine-4-carboxamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric properties of 2,6-dichloropyrimidine-4-carboxamide derivatives. While specific experimental data for this exact class of compounds is limited in publicly available literature, this document extrapolates from the well-established principles of pyrimidine chemistry, offering insights into their synthesis, potential tautomeric forms, and the analytical and computational methodologies required for their characterization. Furthermore, we explore the potential biological significance of these compounds, particularly as kinase inhibitors, a common application for dichloropyrimidine scaffolds in drug discovery.[1][2]

Introduction to Tautomerism in Pyrimidines

Tautomers are structural isomers of chemical compounds that readily interconvert.[3] Prototropic tautomerism, the most common form, involves the migration of a proton. Pyrimidine derivatives, due to the presence of multiple nitrogen atoms and exocyclic functional groups, can exhibit complex tautomeric equilibria. The predominant tautomeric form can significantly influence a molecule's physicochemical properties, such as its shape, polarity, and biophysical behavior, which in turn affects its biological activity and pharmacokinetic profile. Understanding and characterizing the tautomeric landscape of a drug candidate is therefore a critical aspect of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences with a suitable pyrimidine precursor. A common starting material is 2,6-dichloropyrimidine-4-carboxylic acid.[4][5] The carboxylic acid can then be converted to the corresponding carboxamide through standard amide coupling reactions.

Hypothetical Synthetic Pathway

Potential Tautomeric Forms

This compound derivatives can exist in several tautomeric forms due to the potential for proton migration between the pyrimidine ring nitrogens and the exocyclic carboxamide group. The primary equilibrium is anticipated to be between the amide and the imidic acid forms.

The relative stability of these tautomers is influenced by several factors, including the electronic nature of the substituents, solvent polarity, and intramolecular hydrogen bonding possibilities.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[6] Key experiments include:

-

¹H NMR: The chemical shifts and coupling constants of protons, particularly those attached to nitrogen and the pyrimidine ring, can provide insights into the dominant tautomeric form.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring and the carboxamide group are sensitive to the tautomeric state.

-

¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide definitive information about their protonation state.

-

Variable-Temperature NMR: Studying NMR spectra at different temperatures can provide thermodynamic data on the tautomeric equilibrium if the interconversion rate is within the NMR timescale.

General Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to identify the structural features consistent with different tautomers. For quantitative analysis of tautomer ratios, integrate the signals corresponding to each tautomer.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state.[6] It allows for the precise determination of bond lengths and the positions of all atoms, including hydrogen atoms, which directly reveals the tautomeric form present in the crystal lattice.

General Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Computational Analysis of Tautomers

In the absence of extensive experimental data, computational methods are invaluable for predicting the relative stabilities of tautomers.[3][7]

Quantum Chemical Calculations

Density Functional Theory (DFT) and ab initio methods are commonly used to calculate the energies of different tautomers.[8]

General Computational Workflow:

This process allows for the determination of the relative free energies of the tautomers, providing a prediction of their equilibrium populations. It is also crucial to consider the effect of the solvent, which can be modeled using implicit or explicit solvent models.[8]

Quantitative Data Summary

| Tautomer | Method | Solvent/Phase | Parameter | Value |

| Amide | ¹H NMR | DMSO-d₆ | Tautomer Ratio (%) | Data to be determined |

| Imidic Acid | ¹H NMR | DMSO-d₆ | Tautomer Ratio (%) | Data to be determined |

| Amide | DFT (B3LYP/6-31G) | Gas Phase | Relative Energy (kcal/mol) | Data to be determined |

| Imidic Acid | DFT (B3LYP/6-31G) | Gas Phase | Relative Energy (kcal/mol) | Data to be determined |

| Amide | DFT (PCM) | Water | Relative Free Energy (kcal/mol) | Data to be determined |

| Imidic Acid | DFT (PCM) | Water | Relative Free Energy (kcal/mol) | Data to be determined |

Potential Biological Activity: Kinase Inhibition

Derivatives of 2,4-dichloropyrimidine and 4,6-dichloropyrimidine are frequently explored as inhibitors of protein kinases.[1][9] These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The chlorine atoms on the pyrimidine ring can act as leaving groups in nucleophilic aromatic substitution reactions, enabling covalent bond formation with cysteine residues in the active site of some kinases.

Representative Kinase Signaling Pathway

The following diagram illustrates a simplified mitogen-activated protein kinase (MAPK) signaling pathway, a common target for kinase inhibitors.

Conclusion

The study of tautomerism in this compound derivatives is essential for understanding their chemical properties and biological activities. Although specific experimental data are currently scarce, this guide provides a framework for their synthesis, characterization, and computational analysis based on established principles of pyrimidine chemistry. The potential of these compounds as kinase inhibitors underscores the importance of further research in this area for the development of novel therapeutics.

References

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,6-Dichloropyrimidine-4-carboxylic acid | 16492-28-7 | FD147587 [biosynth.com]

- 5. 2,6-Dichloropyrimidine-4-carboxylic acid | C5H2Cl2N2O2 | CID 240530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 9. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2,6-Dichloropyrimidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyrimidine-4-carboxamide is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of two reactive chlorine atoms at positions C2 and C6 allows for sequential, site-selective functionalization, making it an ideal scaffold for the synthesis of diverse compound libraries. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds by coupling organoboron compounds with organic halides. This reaction is particularly well-suited for the derivatization of this compound, enabling the introduction of a wide range of aryl and heteroaryl substituents.

The resulting 2,6-disubstituted pyrimidine-4-carboxamide core is a privileged scaffold found in numerous biologically active molecules, including potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in Suzuki coupling reactions, with a focus on reaction optimization, experimental procedures, and applications in drug discovery. While comprehensive quantitative data for this specific substrate is emerging, the protocols and data presented herein are based on established methodologies for closely related dichloropyrimidine analogues and provide a strong foundation for successful synthesis.

Reaction Principle and Regioselectivity

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

For 2,6-disubstituted pyrimidines, the regioselectivity of the first Suzuki coupling is a critical consideration. In related 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive than the one at C2.[1] By analogy, for this compound, the chlorine at C6 is generally expected to be more reactive than the chlorine at C2. This preferential reactivity allows for selective mono-arylation at the C6-position under controlled conditions. The second coupling at the C2-position can then be achieved, often under more forcing conditions or with a different boronic acid, to generate asymmetrical products.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the mono-Suzuki coupling of analogous dichloropyrimidines. These data serve as a valuable guide for optimizing the reaction of this compound.

Table 1: Conventional Heating Suzuki Coupling of 2,4-Dichloropyrimidine with Arylboronic Acids [2]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | THF | 100 | 24 | 65 |

| 3 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 100 | 24 | 55 |

| 4 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Isopropanol | 100 | 24 | 48 |

Data adapted from a study on 2,4-dichloropyrimidine, which serves as a close analogue.[2]